Raddeanoside R8
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Overview
Description
Raddeanoside R8 is a triterpene glycoside compound isolated from the fresh rhizomes of Anemone raddeana Regel, a plant belonging to the Ranunculaceae family . This compound has a molecular formula of C65H106O30 and a molecular weight of 1367.52 g/mol . This compound is known for its various biological activities, including anti-inflammatory and analgesic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Raddeanoside R8 is primarily isolated from the fresh rhizomes of Anemone raddeana Regel. The isolation process involves several steps, including extraction with solvents such as methanol or ethanol, followed by purification using chromatographic techniques . The compound can also be synthesized through complex organic synthesis routes, although detailed synthetic pathways are not widely documented.
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from Anemone raddeana Regel. The process includes harvesting the plant, drying the rhizomes, and performing solvent extraction. The crude extract is then subjected to various purification steps, including column chromatography, to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions
Raddeanoside R8 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Raddeanoside R8 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of triterpene glycosides and their chemical properties.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases and pain management.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
Raddeanoside R8 exerts its effects through various molecular targets and pathways. It is known to inhibit the production of pro-inflammatory cytokines such as Interleukin-1β, Interleukin-6, and tumor necrosis factor-α . The compound also modulates the activity of enzymes involved in inflammation and pain pathways, contributing to its analgesic and anti-inflammatory effects .
Comparison with Similar Compounds
Raddeanoside R8 is unique among triterpene glycosides due to its specific structure and biological activities. Similar compounds include:
Raddeanoside R9: Another glycoside isolated from Anemone raddeana Regel, with similar but distinct biological activities.
Eleutheroside K: A glycoside with comparable anti-inflammatory properties.
Hederasaponin B: Another triterpene glycoside with similar chemical properties.
This compound stands out due to its potent anti-inflammatory and analgesic effects, making it a valuable compound for further research and potential therapeutic applications .
Properties
Molecular Formula |
C65H106O30 |
---|---|
Molecular Weight |
1367.5 g/mol |
IUPAC Name |
[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 10-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C65H106O30/c1-25-36(69)41(74)46(79)54(86-25)92-50-31(22-67)89-53(49(82)45(50)78)85-24-32-40(73)43(76)48(81)56(90-32)95-59(83)65-18-16-60(3,4)20-28(65)27-10-11-34-62(7)14-13-35(61(5,6)33(62)12-15-64(34,9)63(27,8)17-19-65)91-57-51(38(71)29(68)23-84-57)94-58-52(44(77)39(72)30(21-66)88-58)93-55-47(80)42(75)37(70)26(2)87-55/h10,25-26,28-58,66-82H,11-24H2,1-9H3 |
InChI Key |
WZEVPZVUDJNKHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)CO)O)O)OC1C(C(C(C(O1)C)O)O)O)C)(C)C)O)O)O)CO)O)O)O |
Origin of Product |
United States |
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